molecular formula C12H15N3 B2665446 5-(Cyclohexylamino)pyridine-2-carbonitrile CAS No. 1549882-57-6

5-(Cyclohexylamino)pyridine-2-carbonitrile

Cat. No.: B2665446
CAS No.: 1549882-57-6
M. Wt: 201.273
InChI Key: UTDSHPNYMQBWTA-UHFFFAOYSA-N
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Description

5-(Cyclohexylamino)pyridine-2-carbonitrile is a small molecule compound with the molecular formula C12H15N3. It belongs to a class of pyridinecarbonitrile derivatives which are recognized as valuable scaffolds in medicinal chemistry and drug discovery research . This compound is listed in the Therapeutic Target Database as an investigative agent, indicating its relevance in early-stage research for identifying and validating new therapeutic targets . Pyridine derivatives are of significant interest in scientific research due to their presence in various biologically active compounds. For instance, pyrrole structures, which are another important class of heterocycles, are found in natural products and exhibit a range of activities including anti-inflammatory, antioxidant, and anticancer properties . Furthermore, structurally related 4-aminopyridine derivatives have been extensively studied for their ability to block potassium (Kv) channels . This mechanism is a key research area for conditions involving demyelination, such as multiple sclerosis, as blocking these channels can enhance conduction in demyelinated axons . While the specific mechanism of action for this compound is subject to further investigation, its chemical structure suggests potential for diverse research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a building block in organic synthesis or as a probe for pharmacological studies.

Properties

IUPAC Name

5-(cyclohexylamino)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-11-6-7-12(9-14-11)15-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDSHPNYMQBWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)pyridine-2-carbonitrile typically involves the reaction of cyclohexylamine with 2-chloropyridine-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

5-(Cyclohexylamino)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Electron-Withdrawing Groups (EWGs): The nitro-phenoxy group in and acetyl group in may enhance electrophilicity at the cyano group, affecting reactivity in nucleophilic additions. Sulfur-Containing Groups: The benzothiazolyl sulfanyl group in demonstrates high synthetic yield (80%), suggesting sulfur-based intermediates may stabilize reaction pathways.

Synthetic Yields :

  • Thiazole-containing derivatives (e.g., ) exhibit lower yields (18%), possibly due to multi-step condensation reactions.
  • Sulfanyl derivatives (e.g., ) achieve higher yields (80%), attributed to efficient thiocyanation and oxidation steps.

Physicochemical Properties :

  • Solubility : 5-(Bromomethyl)pyridine-2-carbonitrile is provided as a solution in THF/H2O , whereas acetyl derivatives () may exhibit lower aqueous solubility due to hydrophobicity.
  • Stability : Bromomethyl derivatives require storage at RT , while nitro-containing compounds () may have higher sensitivity to light or heat.

Biological Activity

5-(Cyclohexylamino)pyridine-2-carbonitrile (CAS No. 1549882-57-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and various applications in scientific research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexylamino group and a carbonitrile group. Its molecular formula is C12H15N3C_{12}H_{15}N_3, and it is structurally characterized as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Cyclohexylamine Group : A cyclohexane ring with an amine functional group.
  • Carbonitrile Group : A cyano group (CN-C≡N) attached to the pyridine.

The unique structure of this compound allows it to interact with various biological targets, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The precise molecular targets and pathways involved can vary based on the context of use. Research has indicated that the compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that may influence cellular signaling pathways.

Antimicrobial Properties

Research has shown that derivatives of pyridine compounds, including this compound, can possess significant antimicrobial activities. Table 1 summarizes findings from various studies regarding the compound's efficacy against different microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL
Staphylococcus aureusModerate inhibition

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate that while the compound exhibits antimicrobial properties, it also necessitates further investigation into its safety profile for potential therapeutic applications.

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the pyridine family. For instance:

  • Antibacterial Activity : A study demonstrated that certain pyridine derivatives showed enhanced antibacterial activity when modified with electron-donating or electron-withdrawing groups, suggesting structure-activity relationships (SAR) that could be applicable to this compound .
  • Antifungal Activity : Another investigation highlighted the antifungal efficacy of related compounds against Candida species, indicating a potential therapeutic avenue for treating fungal infections .

Research Applications

The compound has several applications in scientific research:

  • Drug Development : Due to its interaction with biological molecules, it serves as a precursor for developing new pharmaceuticals.
  • Biochemistry : Used as a tool in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
  • Synthetic Chemistry : Acts as an intermediate in synthesizing more complex organic compounds.

Q & A

Q. What are the preferred synthetic routes for 5-(cyclohexylamino)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination between 5-aminopyridine-2-carbonitrile derivatives and cyclohexyl halides. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time (from 12 hrs to 2–4 hrs) and improving yields (up to 85%) compared to conventional heating . Solvent choice (e.g., DMF vs. THF) and catalysts (e.g., Pd/C or CuI) critically affect regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the cyclohexylamino group’s integration and pyridine ring substitution patterns. Key signals include δ 8.3–8.5 ppm (pyridine C-H) and δ 3.5–4.0 ppm (cyclohexyl CH-N) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 230.129) and fragmentation patterns .
  • IR : Stretching vibrations for nitrile (C≡N, ~2220 cm1^{-1}) and amine (N-H, ~3350 cm1^{-1}) confirm functional groups .

Q. What are the primary biological targets of this compound analogs?

Structural analogs (e.g., 5-acetyl-2-amino-4-phenylpyridine-3-carbonitrile) show activity against enzymes like protoporphyrinogen oxidase (herbicidal action) and kinases (anticancer potential). The cyclohexyl group enhances lipophilicity, improving membrane permeability for intracellular targets .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .
  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Cmax_{max}, t1/2_{1/2}) in rodent models .
  • Target Engagement Assays : Use thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding to intended targets .

Q. What computational methods optimize the design of this compound derivatives for enhanced target affinity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonding with pyridine-N and hydrophobic contacts with the cyclohexyl group .
  • QSAR Modeling : Train models using datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area) to prioritize substituents at the 4-position for improved activity .

Q. How do solvent and temperature affect the regioselectivity of derivatization reactions (e.g., sulfonation or halogenation)?

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution at the pyridine 4-position, while DMSO promotes nitrile group reactivity .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination, as shown in analogs like 5-[(2-amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile synthesis .

Structural and Mechanistic Insights

Q. What is the role of the cyclohexylamino group in modulating solubility and bioactivity?

The cyclohexyl moiety increases logP by ~2.5 units, enhancing blood-brain barrier penetration but reducing aqueous solubility. Structural analogs with smaller substituents (e.g., methylamino) show lower cytotoxicity but weaker target affinity, highlighting a balance between lipophilicity and efficacy .

Q. How can structural analogs of this compound guide SAR studies?

Analog Modification Biological Activity Source
5-Chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamidePiperidine substitutionAnticancer (IC50_{50} = 1.2 µM)
4-(4-Cyanopyridin-2-yloxy)methylpiperidineEther linkageAntimicrobial (MIC = 8 µg/mL)

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Storage Conditions : Argon atmosphere at -20°C in amber vials reduces oxidation and photodegradation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. Which in vitro assays are most suitable for evaluating kinase inhibition by this compound?

  • TR-FRET Assays : Measure displacement of fluorescent ATP analogs in kinase domains (e.g., EGFR, BRAF).
  • Cellular Proliferation Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} dose-response curves .

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